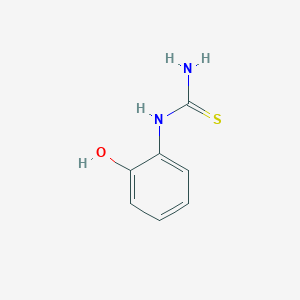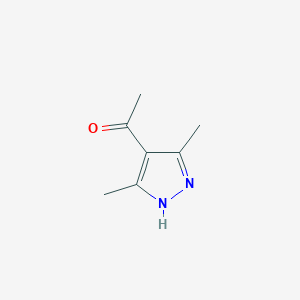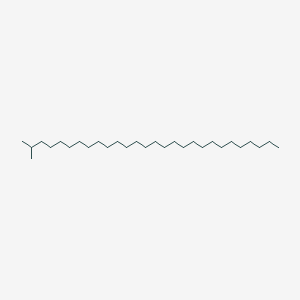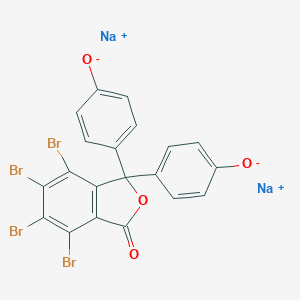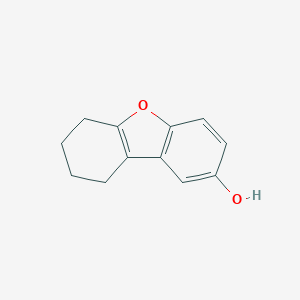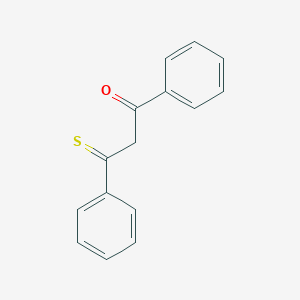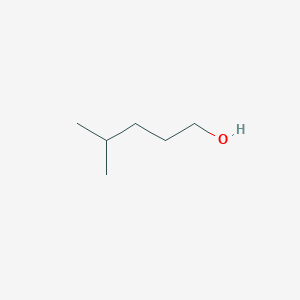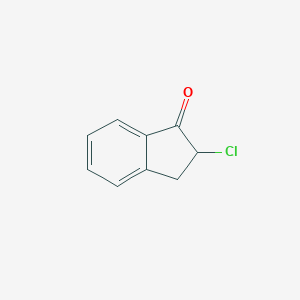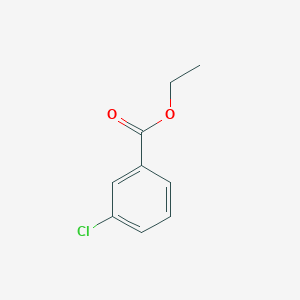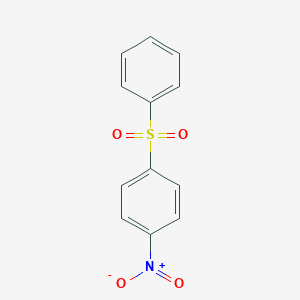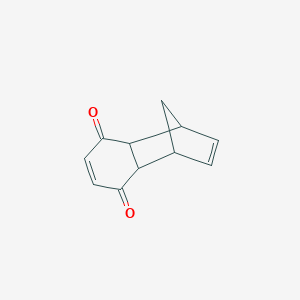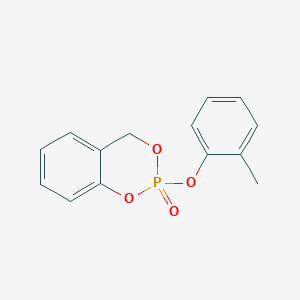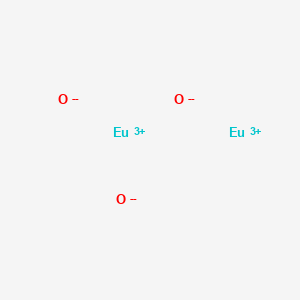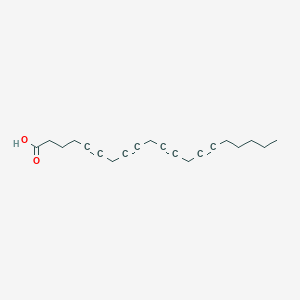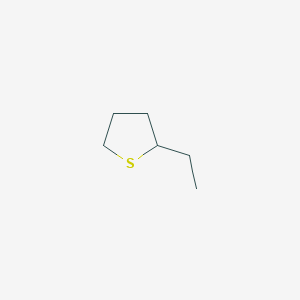
2-Ethyltetrahydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyltetrahydrothiophene (2-ET) is a cyclic sulfide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, its applications extend far beyond this, with research indicating its potential use in pharmaceuticals and other industries.
Mécanisme D'action
The mechanism of action of 2-Ethyltetrahydrothiophene is not fully understood, but studies have suggested that it may act as a reactive oxygen species scavenger, helping to protect cells from oxidative stress. It may also interact with cell membranes and disrupt their function, leading to cell death in certain microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethyltetrahydrothiophene has a variety of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria and fungi, including those that are resistant to conventional antibiotics. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethyltetrahydrothiophene in lab experiments include its low toxicity and high stability, making it a safe and reliable compound to work with. However, its strong odor can be a limitation, and precautions must be taken to ensure that it does not contaminate other samples or affect the results of experiments.
Orientations Futures
There are numerous potential future directions for research on 2-Ethyltetrahydrothiophene. One area of interest is its potential use in the development of new antimicrobial drugs, particularly for the treatment of drug-resistant infections. It may also have applications in the development of new materials, such as biodegradable polymers and nanomaterials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, 2-Ethyltetrahydrothiophene is a compound that has shown great potential in various scientific fields. Its unique properties and potential applications make it a subject of ongoing research, with numerous future directions for exploration. As the scientific community continues to study this compound, we may uncover new applications that could have significant impacts on various industries and fields.
Méthodes De Synthèse
The synthesis of 2-Ethyltetrahydrothiophene can be achieved through several methods, including the reaction of 2-butanone and hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of 2-butenol and sulfur under high pressure and temperature. The latter method yields higher purity and is more commonly used in industrial settings.
Applications De Recherche Scientifique
2-Ethyltetrahydrothiophene has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
1551-32-2 |
|---|---|
Nom du produit |
2-Ethyltetrahydrothiophene |
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
2-ethylthiolane |
InChI |
InChI=1S/C6H12S/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
Clé InChI |
FQAXENNJSLPYOP-UHFFFAOYSA-N |
SMILES |
CCC1CCCS1 |
SMILES canonique |
CCC1CCCS1 |
Synonymes |
2-Ethyltetrahydrothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



